Methyl (S)-2,4-dihydroxybutanoate
CAS No.:
Cat. No.: VC18004415
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10O4 |
|---|---|
| Molecular Weight | 134.13 g/mol |
| IUPAC Name | methyl (2S)-2,4-dihydroxybutanoate |
| Standard InChI | InChI=1S/C5H10O4/c1-9-5(8)4(7)2-3-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1 |
| Standard InChI Key | LNXUMIDZVKXVER-BYPYZUCNSA-N |
| Isomeric SMILES | COC(=O)[C@H](CCO)O |
| Canonical SMILES | COC(=O)C(CCO)O |
Introduction
Chemical and Structural Properties
Methyl (S)-2,4-dihydroxybutanoate belongs to the class of hydroxybutanoate esters, distinguished by its stereochemistry and functional group arrangement. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀O₄ |
| Molecular Weight | 134.13 g/mol |
| IUPAC Name | methyl (2S)-2,4-dihydroxybutanoate |
| CAS Number | 90414-36-1 |
| SMILES | COC(=O)C@HO |
| InChI Key | LNXUMIDZVKXVER-BYPYZUCNSA-N |
The compound’s stereocenter at C2 confers chirality, influencing its reactivity and biological activity. Spectroscopic data from nuclear magnetic resonance (NMR) reveals distinct signals: δ 2.5 (dd, 2H), 3.5–4.1 (m, 3H), and 3.7 (s, 3H) for the methyl ester group . The hydroxyl groups participate in hydrogen bonding, enhancing solubility in polar solvents like water and methanol.
Synthesis and Production Methods
Chemical Synthesis
The esterification of (S)-2,4-dihydroxybutyric acid with methanol under acidic conditions is a primary route. For example, sulfuric acid catalysis at 50°C yields methyl (S)-2,4-dihydroxybutanoate with conversions exceeding 90% . A representative protocol involves:
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Dissolving (S)-2,4-dihydroxybutyric acid in methanol.
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Adding concentrated H₂SO₄ (1–5 mol%) as a catalyst.
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Refluxing at 50–70°C for 3–6 hours.
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Neutralizing with Na₂CO₃ and concentrating under reduced pressure .
Biosynthetic Pathways
Recent advances in metabolic engineering enable microbial production of 2,4-dihydroxybutyric acid (2,4-DHB), which can be esterified to yield the target compound. In Escherichia coli, a hybrid pathway utilizing methanol and glucose achieves high-titer 2,4-DHB biosynthesis :
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Methanol Assimilation: Methanol dehydrogenase (MDH) oxidizes methanol to formaldehyde.
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Aldol Condensation: Pyruvate-dependent aldolase condenses formaldehyde with pyruvate to form 2-keto-4-hydroxybutyric acid.
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Reduction: Aldo-keto reductases hydrogenate the keto group, producing 2,4-DHB.
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Esterification: Lipase-mediated reactions with methanol yield methyl (S)-2,4-dihydroxybutanoate.
Engineered strain DHB13 produces 14.6 g/L of 2,4-DHB in bioreactors, demonstrating scalability . Subsequent esterification could theoretically achieve >85% yield based on analogous processes .
Applications and Research Findings
Pharmaceutical Intermediates
The compound’s hydroxyl groups make it a versatile chiral building block. Analogous dihydroxybutanoates exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) and modulating NF-κB signaling. For instance, methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate shows promise in cytokine suppression. While direct evidence for methyl (S)-2,4-dihydroxybutanoate is sparse, its structural similarity suggests potential in prodrug design or as a ligand for metal-catalyzed asymmetric synthesis.
Industrial Biotechnology
In biomanufacturing, the compound’s water solubility and biodegradability align with green chemistry principles. It serves as a precursor for polyhydroxyalkanoates (PHAs), biodegradable polymers used in packaging and medical devices . The microbial pathway’s carbon efficiency (0.3–0.4 g/g glucose-methanol) positions it as a sustainable alternative to petrochemical-derived monomers .
Challenges and Future Directions
Current limitations include:
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Stereochemical Purity: Non-enzymatic synthesis risks racemization at C2, necessitating chiral chromatography for purification .
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Yield Optimization: Biosynthetic routes require enhanced enzyme kinetics, such as MDH mutants (e.g., G48F) with 3-fold higher activity .
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Toxicity: Methanol toxicity in microbial systems demands robust formaldehyde detoxification pathways .
Future research should prioritize:
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Enzyme Engineering: Directed evolution of aldolases and reductases for improved specificity.
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Process Integration: Coupling fermentation with in situ esterification to streamline production.
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Pharmacological Profiling: In vitro and in vivo studies to validate therapeutic potential.
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